4-乙酰基-3-硝基苯甲酸甲酯

描述

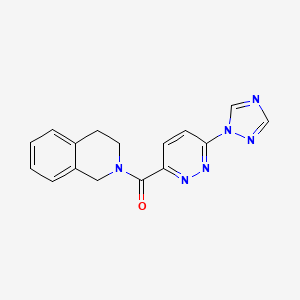

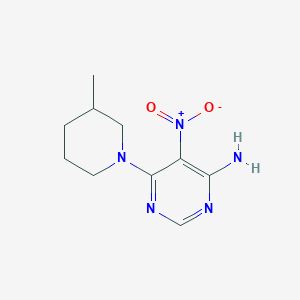

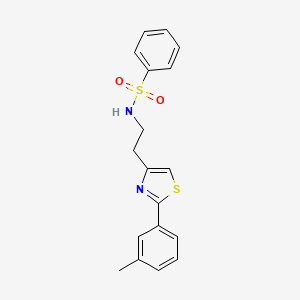

“Methyl 4-acetyl-3-nitrobenzoate” is a chemical compound with the molecular formula C10H9NO5 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of similar compounds, such as methyl 3-nitrobenzoate, involves a multi-step process. The first step involves the nitration of benzoic acid to produce m-nitrobenzoic acid via electrophilic aromatic substitution . The final step is a Fischer Esterification to produce methyl m-nitrobenzoate .Molecular Structure Analysis

The molecular structure of “Methyl 4-acetyl-3-nitrobenzoate” can be analyzed using various methods. For instance, a new brucinium 4-methyl-3-nitrobenzoate 0.5 hydrate (B4M3NB0.5H) NLO single crystal was harvested from a saturated solution by the solvent evaporation method . The crystal system and symmetric type of B4M3NB0.5H compound were analyzed by structure analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-acetyl-3-nitrobenzoate” include its molecular weight of 223.19 . It is a solid at room temperature .科学研究应用

溶解度测定和热力学建模

研究探索了3-甲基-4-硝基苯甲酸等密切相关化合物在各种有机溶剂中的溶解度。这些研究不仅提供了溶解度数据,还采用了热力学模型来了解溶解行为,这对于优化纯化过程至关重要。溶解度数据与热力学模型相结合,可以预测类似背景下4-乙酰基-3-硝基苯甲酸甲酯等物质的行为,有助于化学合成和制造中的溶剂选择和工艺优化领域 (Wu 等人,2016)。

Abraham 模型溶质描述符

Abraham 溶质描述符模型在预测溶解度方面至关重要,并且已用于类似于4-乙酰基-3-硝基苯甲酸甲酯的化合物。通过确定这些描述符,研究人员可以预测此类化合物在各种溶剂中的溶解度,从而帮助设计化学过程和理解不同介质中的分子相互作用 (Acree 等人,2017)。

在合成和材料科学中的应用

合成优化

与4-乙酰基-3-硝基苯甲酸甲酯密切相关的硝基苯甲酸衍生物的合成路线已得到广泛研究。合成方法的创新,例如使用不同的催化剂或溶剂体系,可以提高产率、降低生产成本并提高最终产品的质量。这些研究通过为合成复杂有机化合物提供更有效和可持续的途径,为该领域做出了贡献 (蔡和水,2005)。

晶体学和分子结构

对硝基苯甲酸衍生物晶体结构的研究提供了对分子相互作用(例如氢键模式)的见解。了解这些结构细节对于材料科学的应用至关重要,在材料科学中,分子排列会影响材料性能。这些见解有助于设计具有特定性能的材料,以便在各个行业中应用 (Portilla 等人,2007)。

作用机制

Mode of Action

Nitro compounds, such as Methyl 4-acetyl-3-nitrobenzoate, are known to be a significant class of nitrogen derivatives . The nitro group (−NO2) is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s interaction with its targets and the resulting changes .

Biochemical Pathways

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions suggest that Methyl 4-acetyl-3-nitrobenzoate could potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

It is also an inhibitor of CYP1A2 . The compound’s lipophilicity (Log Po/w) ranges from 0.57 to 1.58, depending on the calculation method . These properties could impact the bioavailability of the compound.

Action Environment

The action, efficacy, and stability of Methyl 4-acetyl-3-nitrobenzoate can be influenced by various environmental factors. For instance, the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Additionally, the water solubility of nitro compounds like Methyl 4-acetyl-3-nitrobenzoate is low , which could influence its distribution and action in aqueous environments.

安全和危害

“Methyl 4-acetyl-3-nitrobenzoate” should be handled with care. It is advised to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Relevant Papers There are several relevant papers related to “Methyl 4-acetyl-3-nitrobenzoate”. For instance, a paper titled “An efficient and green process for the synthesis of 5-methyl-2 …” discusses the synthesis of similar compounds . Another paper titled “Methyl 4-methyl-3-nitrobenzoate 7356-11-8 - MilliporeSigma” provides additional information about the compound .

属性

IUPAC Name |

methyl 4-acetyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-6(12)8-4-3-7(10(13)16-2)5-9(8)11(14)15/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLGQQWVBIMMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-acetyl-3-nitrobenzoate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2468295.png)

![N-(4-fluorobenzyl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}ethanediamide](/img/structure/B2468299.png)

![2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468303.png)

![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2468311.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine](/img/structure/B2468313.png)